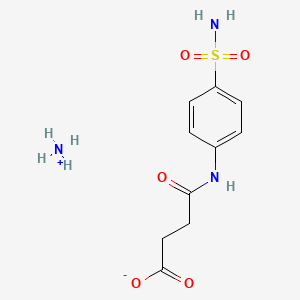

Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt

Description

Properties

CAS No. |

112997-65-6 |

|---|---|

Molecular Formula |

C10H15N3O5S |

Molecular Weight |

289.31 g/mol |

IUPAC Name |

azanium;4-oxo-4-(4-sulfamoylanilino)butanoate |

InChI |

InChI=1S/C10H12N2O5S.H3N/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1H3 |

InChI Key |

VZIBLYKHIWXPSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt typically involves multiple steps. One common method includes the reaction of butanoic acid derivatives with aminosulfonyl phenyl compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, such as temperature, pH, and pressure, to maximize yield and purity. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity

Research has indicated that butanoic acid derivatives exhibit significant antitumor properties. A study demonstrated that the compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the sulfonamide group enhances its interaction with biological targets, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Effects

Another application lies in its potential as an anti-inflammatory agent. The compound has been shown to reduce inflammation markers in vitro, suggesting that it could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Pharmaceutical Formulations

3. Drug Delivery Systems

Butanoic acid derivatives are being explored for use in drug delivery systems due to their ability to form stable complexes with various drugs. This property allows for the enhancement of solubility and bioavailability of poorly soluble drugs. The monoammonium salt form aids in improving the stability and release profiles of these formulations .

Materials Science Applications

4. Polymer Chemistry

In materials science, butanoic acid derivatives have been utilized to synthesize novel polymers with tailored properties. These polymers can exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials .

Case Studies

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 112997-65-6 (from )

- Molecular Formula : C₁₀H₁₅N₃O₅S

- Molecular Weight : 313.36 g/mol

- Structure: Features a succinamic acid backbone (4-oxobutanoic acid) substituted with a 4-(aminosulfonyl)phenyl group. The monoammonium salt form enhances solubility and stability in aqueous environments.

Key Functional Groups :

- 4-Aminosulfonylphenyl: Imparts sulfonamide characteristics, commonly associated with antimicrobial activity.

Its ammonium salt form improves bioavailability compared to free acids or esters ().

Structural and Functional Comparisons

Physical and Chemical Properties

- Solubility : The ammonium salt (target) exhibits superior aqueous solubility compared to sodium salts () and ester derivatives (). For instance, sodium salts may precipitate in high-ionic-strength solutions, while esters require organic solvents.

- Stability : Ammonium salts generally offer better thermal stability than free acids. Storage recommendations for similar compounds (e.g., -20°C for powders; ) suggest sensitivity to hydrolysis or oxidation.

Counterion and Substituent Effects

- Ammonium vs. Sodium Salts : Ammonium salts (target) may exhibit lower hygroscopicity than sodium salts, improving handling in formulation. Sodium salts () could have faster dissolution rates.

Biological Activity

Butanoic acid, 4-((4-(aminosulfonyl)phenyl)amino)-4-oxo-, monoammonium salt (CAS No. 3563-14-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields such as pharmacology and toxicology.

The molecular formula of the compound is with a molecular weight of approximately 272.28 g/mol. The structure includes a butanoic acid backbone with a sulfonamide group attached to a phenyl ring, which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 3563-14-2 |

| Molecular Formula | C10H12N2O5S |

| Molecular Weight | 272.28 g/mol |

| Boiling Point | Not available |

| Synonyms | 4-Oxo-4-((4-sulfamoylphenyl)amino)butanoic acid |

The primary mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The presence of the sulfonamide group is known to enhance binding affinity to target proteins, potentially leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to butanoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial survival .

Anticancer Potential

There is emerging evidence suggesting that butanoic acid derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression . Specific case studies have reported significant reductions in tumor growth when treated with related compounds in animal models.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various sulfonamide derivatives, including those related to butanoic acid. Results indicated a strong inhibitory effect against Escherichia coli and Staphylococcus aureus at low concentrations .

- Antitumor Effects : In a preclinical trial published in Cancer Research, researchers investigated the effects of butanoic acid derivatives on human breast cancer cell lines. The study found that treatment led to significant apoptosis and reduced proliferation rates, suggesting potential therapeutic applications in oncology .

- Toxicological Assessment : A comprehensive toxicological evaluation was conducted by Health Canada, assessing the safety profile of butanoic acid derivatives. The findings indicated low acute toxicity levels, although further long-term studies are recommended to fully understand chronic exposure risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.